molecular formula C12H7Cl2N3O B11797267 2-Chloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline

2-Chloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline

Cat. No.: B11797267
M. Wt: 280.11 g/mol
InChI Key: ZFAUBOCSVWCNBU-UHFFFAOYSA-N
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Description

2-Chloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline is a heterocyclic compound that features a unique combination of chloro and oxazolo groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable pyridine derivative with an appropriate oxazole precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling reagents. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline is unique due to its specific combination of chloro and aniline groups attached to the oxazolo[5,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H7Cl2N3O

Molecular Weight

280.11 g/mol

IUPAC Name

2-chloro-5-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline

InChI

InChI=1S/C12H7Cl2N3O/c13-7-4-10-12(16-5-7)18-11(17-10)6-1-2-8(14)9(15)3-6/h1-5H,15H2

InChI Key

ZFAUBOCSVWCNBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(O2)N=CC(=C3)Cl)N)Cl

Origin of Product

United States

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